3-(1-Bromopropan-2-yl)pyridine

Catalog No.
S14070276
CAS No.
M.F
C8H10BrN
M. Wt
200.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-Bromopropan-2-yl)pyridine

Product Name

3-(1-Bromopropan-2-yl)pyridine

IUPAC Name

3-(1-bromopropan-2-yl)pyridine

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

InChI

InChI=1S/C8H10BrN/c1-7(5-9)8-3-2-4-10-6-8/h2-4,6-7H,5H2,1H3

InChI Key

ZGZYIBYVPJIJBY-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)C1=CN=CC=C1

3-(1-Bromopropan-2-yl)pyridine is an organic compound characterized by a pyridine ring substituted with a 1-bromopropan-2-yl group. Its molecular formula is C₈H₁₀BrN, and it features a bromine atom attached to a propyl chain at the second carbon position of the propyl group. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to the reactivity introduced by the bromine atom and the nitrogen-containing heterocycle.

Typical of pyridine derivatives and alkyl halides. Key types of reactions include:

  • Nucleophilic Substitution Reactions: The bromine atom can be displaced by nucleophiles, such as amines or alcohols, leading to the formation of corresponding amine or alcohol derivatives.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination to form alkenes.
  • Cross-Coupling Reactions: The bromine atom allows for cross-coupling reactions with organometallic reagents, facilitating the synthesis of more complex molecules.

Several synthetic routes can be employed to produce 3-(1-Bromopropan-2-yl)pyridine:

  • Alkylation of Pyridine: A common method involves the alkylation of pyridine with 1-bromopropan-2-ol in the presence of a base such as sodium hydride or potassium carbonate.
    Pyridine+1 bromopropan 2 ol3 1 Bromopropan 2 yl pyridine\text{Pyridine}+\text{1 bromopropan 2 ol}\rightarrow \text{3 1 Bromopropan 2 yl pyridine}
  • Bromination of Propan-2-ol: Another method could involve the bromination of propan-2-ol followed by its reaction with pyridine.
  • Divergent Synthesis Approaches: Recent studies have explored divergent synthesis methods that allow for multiple products from a single precursor, which may also apply to this compound through modifications of reaction conditions and reactants .

3-(1-Bromopropan-2-yl)pyridine has potential applications in:

  • Pharmaceuticals: As a building block in the synthesis of bioactive compounds.
  • Organic Synthesis: Its reactivity makes it useful in constructing more complex organic molecules through various coupling reactions.
  • Material Science: It may find applications in developing new materials due to its unique structural properties.

Interaction studies involving 3-(1-Bromopropan-2-yl)pyridine could focus on its reactivity with biological targets or its role as an electrophile in synthetic pathways. Understanding how this compound interacts with nucleophiles or other electrophiles could provide insights into its utility in medicinal chemistry and materials science.

Several compounds share structural similarities with 3-(1-Bromopropan-2-yl)pyridine, notably other brominated pyridines and alkylated pyridines. Here are some comparable compounds:

Compound NameStructure FeaturesSimilarity
3-BromopyridineBromine at position 3 on pyridineHigh
4-Bromo-N,N-dimethylpyridin-2-amineBromine at position 4 with amine substitutionModerate
2-Bromo-N-methylpyridin-3-amideBromine at position 2 with amide substitutionModerate
5-Bromo-2-methylpyridineMethyl group at position 2 and bromine at position 5Moderate
N-(pyridin-2-yl)acetamideAcetamido group attached to pyridineLow

Uniqueness

The uniqueness of 3-(1-Bromopropan-2-yl)pyridine lies in its specific substitution pattern and the presence of both a reactive bromine atom and a pyridine ring. This combination may provide distinct reactivity profiles compared to other similar compounds, particularly in nucleophilic substitution reactions and potential biological activities.

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Exact Mass

198.99966 g/mol

Monoisotopic Mass

198.99966 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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